molecular formula C19H23N B14732884 2,6-Dibenzylpiperidine CAS No. 5438-04-0

2,6-Dibenzylpiperidine

Cat. No.: B14732884
CAS No.: 5438-04-0
M. Wt: 265.4 g/mol
InChI Key: VFXVLYPQEFIYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibenzylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and two benzyl groups attached to the 2 and 6 positions. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibenzylpiperidine typically involves the reaction of piperidine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibenzylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where the benzyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl chloride with sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Benzyl ketones or carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

2,6-Dibenzylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibenzylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Similar in structure but with methyl groups instead of benzyl groups.

    2,6-Dibenzylpiperazine: Contains an additional nitrogen atom in the ring structure.

    2,6-Dimethoxypyridine: Contains methoxy groups instead of benzyl groups.

Uniqueness

2,6-Dibenzylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl groups enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems, making it a valuable compound for various research applications.

Properties

CAS No.

5438-04-0

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

2,6-dibenzylpiperidine

InChI

InChI=1S/C19H23N/c1-3-8-16(9-4-1)14-18-12-7-13-19(20-18)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15H2

InChI Key

VFXVLYPQEFIYDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.